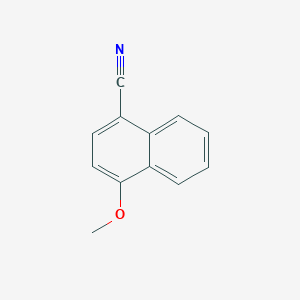

4-Methoxy-1-naphthonitrile

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry. researchgate.netnih.gov The fused bicyclic aromatic structure of naphthalene provides a versatile platform for developing a wide array of organic molecules with significant biological and pharmaceutical applications. researchgate.netijpsjournal.com These derivatives are known to exhibit a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.commdpi.com

The utility of the naphthalene core is evident in several FDA-approved drugs such as naproxen, propranolol, and terbinafine, which are used for anti-inflammatory, antihypertensive, and antifungal purposes, respectively. nih.govekb.eg The ability to modify the naphthalene structure at various positions allows for the fine-tuning of its chemical and biological properties, making it an attractive starting point for drug discovery and the synthesis of functional materials. researchgate.netnih.gov The reactivity of naphthalene metabolites, such as epoxides and naphthoquinones, is often linked to their biological effects through covalent interactions with cellular proteins. nih.gov

Evolution of Research on 4-Methoxy-1-naphthonitrile: A Review of Foundational Studies

Research into this compound has evolved from foundational synthesis and characterization to its application in more complex chemical transformations. The presence of both the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group on the naphthalene ring imparts unique reactivity to the molecule. ontosight.ai

Synthesis: A key method for synthesizing this compound is through the cyanation of aryl halides. One notable study reports the nickel-catalyzed cyanation of 1-bromo-4-methoxynaphthalene (B134783), which yields this compound in high (83%) yield. nih.govrsc.org This method represents a non-toxic approach to forming the C-CN bond. nih.gov Another synthetic route involves the reaction of 1-methoxy-4-naphthonitrile with nitric acid to produce 4-cyano-1-methoxy-2-nitronaphthalene. prepchem.com

Reactions and Applications: Foundational studies have explored the reactivity of this compound as a precursor in various chemical syntheses. It has been utilized in photochemical reactions, such as the photocycloaddition with acrylonitrile (B1666552) to form 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene. researchgate.netsigmaaldrich.comsigmaaldrich.com It also serves as a starting material for the synthesis of substituted azocin-2(1H)-ones, which are heterocyclic compounds with potential pharmaceutical applications. sigmaaldrich.comlookchem.com Furthermore, thermochemical studies have been conducted to determine its vaporization enthalpy, providing crucial data for understanding its physical behavior at different temperatures. researchgate.netresearchgate.net

Current Research Gaps and Future Academic Trajectories for this compound

While this compound is recognized as a useful intermediate, there are several areas where further research could be beneficial.

Current Research Gaps:

Expanded Synthetic Utility: Although used in some specific syntheses, the full scope of its utility as a building block for complex, polycyclic, or heterocyclic systems remains largely unexplored. Detailed investigations into its reactivity under various catalytic conditions could unveil novel synthetic pathways.

Biological Activity Profile: While naphthalene derivatives, in general, are biologically active, specific studies on the intrinsic biological properties of this compound itself are scarce in the reviewed literature. Screening for potential anticancer, antimicrobial, or other medicinal activities could be a valuable endeavor.

Materials Science Applications: The unique electronic properties conferred by the methoxy and nitrile substituents suggest potential applications in materials science, such as in the development of organic semiconductors, liquid crystals, or fluorescent probes. ontosight.ai However, research in this area appears limited.

Future Academic Trajectories:

Development of Novel Catalytic Systems: Future research could focus on developing more efficient and sustainable catalytic methods for the synthesis of this compound and its derivatives. This includes exploring greener solvents and catalysts.

Medicinal Chemistry Exploration: A systematic exploration of its potential as a lead compound in drug discovery is a promising future direction. This would involve synthesizing a library of derivatives and evaluating their structure-activity relationships against various biological targets.

Functional Materials Development: Investigating its incorporation into polymers or other materials to harness its optical and electronic properties could lead to the development of novel functional materials for applications in optoelectronics and sensing technologies. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCZUGOIGNQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208288 | |

| Record name | 4-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-55-7 | |

| Record name | 4-Methoxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-naphthonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-1-NAPHTHONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Strategies for 4 Methoxy 1 Naphthonitrile and Its Derivatives

Established Synthetic Pathways to 4-Methoxy-1-naphthonitrile

The construction of the this compound scaffold can be achieved through several established synthetic methodologies, primarily involving the regioselective introduction of a cyano group onto a pre-functionalized naphthalene (B1677914) core.

Regioselective Functionalization Approaches

Regioselective synthesis is crucial for obtaining the desired isomer. Common strategies involve the cyanation of a suitably substituted naphthalene precursor, such as 1-bromo-4-methoxynaphthalene (B134783).

One effective method is the nickel-catalyzed cyanation of aryl halides. For instance, 1-bromo-4-methoxynaphthalene can be converted to this compound in high yield. A notable system employs a Ni(MeCN)₆₂ catalyst with 1,10-phenanthroline (B135089) as a ligand and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me₄–DHP) as a dual reductant and silylating agent. nih.govrsc.org This non-toxic cyanation proceeds via C-CN bond cleavage of acetonitrile, which serves as the cyanide source. nih.gov The reaction demonstrates good tolerance to sterically hindered substrates. nih.govrsc.org

| Precursor | Catalyst System | Cyanide Source | Yield (%) | Reference |

| 1-Bromo-4-methoxynaphthalene | Ni(MeCN)₆₂ / 1,10-phenanthroline / Si–Me₄–DHP | Acetonitrile | 83 | nih.gov |

Palladium-catalyzed cyanation represents another powerful tool. clockss.org While traditional methods like the Rosenmund-von Braun reaction require stoichiometric copper(I) cyanide under harsh conditions, modern palladium-catalyzed approaches offer milder alternatives using sources like potassium hexacyanoferrate(II). clockss.org For example, various aryl bromides have been successfully cyanated using a Pd(OCOCF₃)₂ catalyst with a phosphine-free pyridyl-hydrazone ligand. clockss.org

Another classic and versatile method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgmasterorganicchemistry.com This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. masterorganicchemistry.comresearchgate.net To synthesize this compound via this route, one would start with 4-methoxy-1-naphthylamine. The amine is converted into the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then reacted with CuCN to yield the target nitrile. masterorganicchemistry.commnstate.edu The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

Precursor-Based Synthesis with Naphthalene Scaffolds

The synthesis of this compound often begins with readily available naphthalene precursors that are subsequently functionalized. A common starting material is 1-methoxynaphthalene. mdpi.com

A typical sequence involves the electrophilic bromination of 1-methoxynaphthalene. The methoxy (B1213986) group is an activating, ortho-, para-directing group, leading to the formation of 1-bromo-4-methoxynaphthalene. mdpi.com This brominated intermediate can then undergo cyanation as described in the previous section. For example, a lithiation-silylation sequence can be performed on 1-bromo-4-methoxynaphthalene, followed by a cyanation reaction using CuCN in N-methyl-2-pyrrolidone (NMP) at high temperatures to yield the corresponding nitrile. mdpi.com

Table 1: Two-Step Synthesis from 1-Methoxynaphthalene

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Bromination | Br₂ in CCl₄ | 1-Bromo-4-methoxynaphthalene | mdpi.com |

Another precursor-based approach starts with 1-naphthylmethylamine, which can be transformed into 1-naphthonitrile (B165113) through solvothermal treatment with a strong base like potassium hydride (KH). acs.org Although this example does not yield the methoxy derivative directly, it illustrates the use of amine precursors for generating the nitrile functionality on the naphthalene ring. acs.org

Diversification Strategies for this compound Derivatives

Once synthesized, this compound serves as a versatile platform for creating a variety of derivatives through reactions targeting the naphthalene ring or the nitrile group.

Photocycloaddition-Based Derivatization (e.g., with phenols and alkenes)

Photochemical reactions provide a powerful method for constructing complex cyclic systems. This compound participates in photocycloaddition reactions with various unsaturated compounds. It has been used in the preparation of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene, indicating a [2π + 2π] photocycloaddition pathway. sigmaaldrich.comsigmaaldrich.com

Furthermore, the photocycloaddition of this compound with phenols has been utilized to synthesize substituted azocin-2(1H)-ones. sigmaaldrich.comacs.org Similarly, photoadditions with alkenes like acrylonitrile (B1666552) have been reported for related naphthonitrile systems, typically proceeding through an exciplex intermediate to form cyclobutane (B1203170) adducts. acs.orgacs.org

Nucleophilic Substitution and Other Functional Group Transformations (e.g., bromination)

The aromatic core of this compound is amenable to further functionalization. For instance, electrophilic nitration of 1-cyano-4-methoxynaphthalene with nitric acid in acetic anhydride (B1165640) yields 4-cyano-1-methoxy-2-nitronaphthalene. prepchem.com This introduces a nitro group that can be further transformed, for example, by reduction to an amine. prepchem.com

Table 2: Electrophilic Nitration of this compound

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|

Bromination of related methoxy-naphthonitrile derivatives, such as 7-methoxy-1-naphthonitrile, can be achieved using bromine in acetic acid, demonstrating that halogenation is a viable strategy for introducing further reactive handles. evitachem.com The bromine atom in such compounds can then be replaced by various nucleophiles in substitution reactions. smolecule.com

Exploitation of Nitrile Oxide Intermediates in 1,3-Dipolar Cycloaddition Reactions (relevant to related naphthonitriles)

The nitrile group itself can be transformed into a reactive intermediate for cycloaddition reactions. Nitrile oxides, which are 1,3-dipoles, can be generated from nitrile precursors and are widely used in the synthesis of five-membered heterocycles. wikipedia.orgresearchgate.net These reactions, often referred to as Huisgen cycloadditions, are a powerful tool for constructing isoxazoles and isoxazolines from alkynes and alkenes, respectively. wikipedia.orgnih.gov

Nitrile oxides are typically unstable and generated in situ. researchgate.net Research has shown that naphthonitriles can be converted into their corresponding nitrile oxide intermediates, which then undergo 1,3-dipolar cycloaddition reactions to form substituted isoxazoles. researcher.life This strategy opens up a pathway to a diverse range of heterocyclic compounds starting from naphthonitrile scaffolds. The regioselectivity of these cycloadditions is often predictable by considering frontier molecular orbital (FMO) theory. mdpi.com

Catalytic Approaches in Naphthonitrile Synthesis (e.g., [2+2+2] cycloaddition as a general method)

The synthesis of naphthonitriles and their derivatives has been significantly advanced by the development of catalytic methodologies, which offer efficient and atom-economical routes to these valuable compounds. Among these, transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful strategy for the construction of the naphthalene core. uwindsor.capsu.edu This approach is particularly noteworthy for its ability to assemble complex polycyclic aromatic systems from relatively simple unsaturated precursors in a single step. psu.edu

The [2+2+2] cycloaddition is a process where three unsaturated components, such as alkynes and nitriles, are brought together in the presence of a transition metal catalyst to form a six-membered ring. uwindsor.capsu.edu This method is highly convergent and can be adapted to produce a wide array of substituted aromatic compounds with a high degree of control over the final structure. uwindsor.ca Various transition metals, including cobalt, rhodium, and nickel, have been successfully employed to catalyze these transformations, each offering unique advantages in terms of reactivity and selectivity. uwindsor.capsu.edu

A notable application of this methodology is the cobalt-catalyzed co-cyclotrimerization of diynes with nitriles to furnish highly substituted pyridine (B92270) rings fused to other aromatic systems, effectively creating complex heterocyclic structures. nih.gov This strategy has been successfully applied to the synthesis of novel naphthylpyridines.

In a specific study, a chiral diyne was synthesized and subjected to a cobalt-catalyzed [2+2+2] cycloaddition with various nitriles, including 1-naphthonitrile. nih.gov The reaction, facilitated by a CpCo-precatalyst, proceeded under thermal conditions to yield the corresponding naphthylpyridine. This transformation highlights the utility of the [2+2+2] cycloaddition in constructing sterically hindered biaryl axes, which are of interest in the development of novel ligands and functional materials. nih.gov

The general scheme for this cobalt-catalyzed [2+2+2] cycloaddition is as follows:

Scheme 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Naphthylpyridines

A chiral diyne reacts with a nitrile in the presence of a cobalt catalyst to yield a naphthylpyridine derivative.

Detailed research findings from the study on the synthesis of naphthylpyridines via cobalt-catalyzed cyclotrimerization are presented in the table below. The reaction of a specific chiral diyne with 1-naphthonitrile yielded the corresponding biaryl product, demonstrating the feasibility of this approach for the synthesis of complex naphthonitrile derivatives. nih.gov

| Reactant 1 (Diyne) | Reactant 2 (Nitrile) | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chiral Diyne 9 | 1-Naphthonitrile | CpCoP(OEt)3 | Thermal | Biaryl 10b | 17 | nih.gov |

This example underscores the potential of catalytic [2+2+2] cycloaddition reactions as a strategic approach for accessing complex derivatives of naphthonitriles, offering a pathway to novel molecular architectures that may not be readily accessible through classical synthetic methods. The modularity of this reaction, allowing for the combination of different diynes and nitriles, opens up a wide chemical space for the exploration of new functional molecules based on the naphthonitrile scaffold.

Photochemistry and Reaction Mechanisms of 4 Methoxy 1 Naphthonitrile Systems

Detailed Investigations into Photocycloaddition Reactions

Photocycloaddition reactions of 4-Methoxy-1-naphthonitrile, particularly with unsaturated compounds, represent a significant area of its photochemistry. These reactions proceed via excited-state intermediates, and their outcomes are sensitive to the structure of the reactants and the reaction environment.

Mechanistic Elucidation of Reactions with Olefins (e.g., acrylonitrile (B1666552), 3,4-dihydro-2H-pyran)

The photochemical reactions of this compound with olefins such as acrylonitrile and 3,4-dihydro-2H-pyran have been investigated, revealing facile cycloaddition processes. sigmaaldrich.com When irradiated in ethyl acetate (B1210297) solution, this compound reacts with acrylonitrile to yield 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene. researchgate.net Its reaction with 3,4-dihydro-2H-pyran under similar conditions produces a corresponding cyclobutane (B1203170) adduct. sigmaaldrich.comresearchgate.net These [2+2] photocycloaddition reactions can be conveniently carried out using a medium pressure mercury arc lamp or even sunlight. sigmaaldrich.comresearchgate.net

The mechanism of these photocycloadditions is believed to involve the formation of an exciplex—an excited-state complex between the excited naphthonitrile and the ground-state olefin. acs.orgcdnsciencepub.com The formation of such exciplexes is a common feature in the photoreactions of naphthonitriles with electron-rich or electron-poor alkenes. cdnsciencepub.comacs.org The polarity of the solvent can significantly influence the reaction pathway; in non-polar solvents, the exciplex tends to collapse into cyclobutane products, whereas in polar solvents, electron transfer can become the dominant pathway, leading to photoreduction products. cdnsciencepub.comcdnsciencepub.com

Table 1: Photocycloaddition Products of this compound with Olefins

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Acrylonitrile | 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene | researchgate.net |

| This compound | 3,4-dihydro-2H-pyran | Cyclobutane adduct | sigmaaldrich.comresearchgate.net |

Influence of Electronic Structure on Photoreactivity and Product Stereochemistry

The electronic structure of this compound is pivotal in determining its photoreactivity and the stereochemical outcome of its cycloaddition reactions. The naphthalene (B1677914) ring is substituted with an electron-donating methoxy (B1213986) (-OCH3) group and an electron-withdrawing cyano (-CN) group. This "push-pull" arrangement significantly influences the electronic distribution in both the ground and excited states.

Upon photoexcitation, this electronic arrangement facilitates the formation of an exciplex with an olefin. The geometry and electronic nature of this exciplex intermediate are critical in directing the stereochemistry of the final cycloadduct. acs.org For related naphthonitrile-olefin systems, it has been shown that the stereochemistry of the olefin is retained in the product, suggesting a concerted or rapidly collapsing exciplex mechanism. acs.org For instance, the photocycloaddition of 2-naphthonitrile (B358459) with cis- and trans-1-methoxypropenes proceeds stereospecifically. acs.org The endo-selectivity observed in the reaction with acrylonitrile, yielding 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene, is a direct consequence of the preferred orientation of the reactants within the exciplex prior to bond formation. researchgate.net The stability of specific exciplex conformations, governed by electronic and steric interactions, ultimately dictates the observed product stereochemistry.

Role of Substituent Effects on Reaction Pathways

Substituents on the naphthalene ring play a crucial role in modulating the pathways of photochemical reactions. cdnsciencepub.com The methoxy group in this compound acts as an electron donor, increasing the electron density of the aromatic system and lowering its oxidation potential, making it more susceptible to photoinduced electron transfer. Conversely, the nitrile group is a strong electron acceptor.

This combination of substituents influences both the reactivity and regioselectivity of photocycloaddition. In the photoaddition of substituted naphthalenes to olefins, the regiochemistry of the cycloaddition is often governed by the maximization of orbital overlap in the exciplex, which is influenced by the electronic effects of the substituents. cdnsciencepub.com For example, in the photoreaction of 2-methoxynaphthalene (B124790) with acrylonitrile, the substituents direct the formation of specific regioisomers. cdnsciencepub.com In the case of 1-naphthonitrile (B165113), photoreactions with tetramethylethylene in non-polar solvents yield exclusively cyclobutane adducts, while in polar solvents like methanol, electron transfer leads to photoreduction products. cdnsciencepub.comcdnsciencepub.com The presence of the methoxy group in this compound would be expected to further promote pathways involving electron donation from the naphthalene ring, influencing the competition between cycloaddition and electron transfer-mediated processes. koreascience.kr

Studies on Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound, often competing with or mediating photocycloaddition reactions. The electronic nature of the molecule makes it an interesting candidate for studying PET dynamics and its applications.

Characterization of Excited State Dynamics

The excited state dynamics of naphthonitriles upon irradiation are complex and highly dependent on the environment. In the presence of an electron donor or acceptor, the initially formed singlet excited state (S1) can form an exciplex. acs.org The decay of this exciplex is a key branching point in the photochemical process. It can decay radiatively (fluorescence), non-radiatively back to the ground state, or undergo chemical reaction to form products like cyclobutanes. researchgate.net

In polar solvents, the exciplex can dissociate into a solvent-separated radical ion pair through photoinduced electron transfer. cdnsciencepub.comcdnsciencepub.comacs.org This process is often accompanied by the quenching of the naphthonitrile fluorescence. researchgate.net Studies on various naphthonitriles show that the efficiency of these pathways is sensitive to solvent polarity and the electronic properties of the interacting olefin. acs.orgacs.org The methoxy group in the 4-position is expected to enhance the electron-donating ability of the naphthalene system in its excited state, thereby influencing the rates and efficiencies of exciplex formation and subsequent electron transfer.

Intermediates in Photoredox Catalysis and Photoelectrochemistry

The ability of naphthonitriles to engage in photoinduced electron transfer makes them relevant to the fields of photoredox catalysis and photoelectrochemistry. Upon irradiation, they can act as photosensitizers, initiating chemical reactions by transferring an electron to or from a substrate. acs.org The key intermediates in these processes are the radical cation or radical anion of the naphthonitrile, formed via PET.

For instance, a general mechanism for photoredox catalysis involves the photoexcited catalyst (*PC) undergoing single-electron transfer (SET) with a substrate. beilstein-journals.org In the case of this compound, its excited state could be quenched by an electron donor to form the radical anion [4-MeO-1-CN-Naphth]•⁻ or by an electron acceptor to form the radical cation [4-MeO-1-CN-Naphth]•⁺. These radical ions are highly reactive intermediates that can then participate in subsequent chemical transformations. beilstein-journals.org While specific applications of this compound as a photoredox catalyst are not extensively documented in the provided results, related compounds like 2-methoxy-1-naphthonitrile (B99244) have been utilized in photoredox-mediated C-H radiocyanation, demonstrating the viability of these systems in catalysis. acs.org The intermediates in such reactions are the aryl radical cations generated through PET. acs.org The coupling of electron and proton transfer can also lead to concerted pathways, avoiding high-energy intermediates and facilitating redox processes. usc.gal

Photochemical Rearrangements and Isomerization Dynamics

The photochemical behavior of this compound, while not extensively documented in isolation, can be understood through the lens of related naphthonitrile and methoxy-substituted aromatic systems. These compounds are known to undergo a variety of photochemical rearrangements and isomerizations, often dictated by the nature of their excited states and the influence of substituents.

One pertinent area of comparison is the photoisomerization of other naphthonitrile derivatives. For instance, studies on related aromatic nitriles have shown that upon photoexcitation, they can undergo rearrangements involving the cyano group or the aromatic ring. These processes are often mediated by complex potential energy surfaces with multiple excited states, including singlet and triplet states of both π,π* and n,π* character. The methoxy group in this compound, being a strong electron-donating group, is expected to significantly influence the nature and reactivity of the excited states, potentially favoring charge-transfer characteristics that can drive unique rearrangement pathways.

A particularly relevant analogous transformation, as suggested, is the isomerization of isoxazole (B147169) 2-oxides to nitrile oxides. While not a direct photochemical rearrangement of this compound itself, this process provides a compelling model for potential transformations of the nitrile functionality. In a notable study, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a compound structurally related to our subject, was observed to rearrange to its isomeric 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide at room temperature in a DMSO solution. researchgate.netresearchgate.netpreprints.org This isomerization was confirmed through time-course ¹H NMR spectroscopy and further characterization of the resulting nitrile oxide via ¹³C NMR and HRMS, as well as its successful trapping in 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.netpreprints.org

The proposed mechanism for this rearrangement involves the ring-opening of the isoxazole 2-oxide to form the nitrile oxide. preprints.org It is conceivable that a similar ring-opening and rearrangement could be initiated photochemically in a related heterocyclic precursor derived from this compound, leading to a highly reactive nitrile oxide intermediate. Such an intermediate would be a valuable synthon for the construction of various heterocyclic systems.

Furthermore, the photochemistry of methoxy-substituted naphthalenes often involves transformations such as photo-Favorskii rearrangements. For example, diethyl 2-(4-methoxy-1-naphthyl)-2-oxoethyl phosphate (B84403) undergoes photochemical reactions originating from the triplet excited state. nih.govbeilstein-journals.org While this is not a direct analogue, it highlights the reactivity of the methoxy-substituted naphthalene core under irradiation, suggesting that rearrangements involving the naphthalene ring system of this compound are also plausible.

The dynamics of these potential isomerizations would likely be ultrafast, occurring on the picosecond or even femtosecond timescale, which is typical for many photochemical rearrangements in aromatic systems. The specific pathways and the lifetimes of any intermediates would be highly dependent on the solvent environment and the specific wavelength of excitation.

Theoretical Modeling of Photochemical Reaction Coordinates

The elucidation of the intricate mechanisms governing the photochemical rearrangements and isomerization dynamics of molecules like this compound heavily relies on theoretical and computational chemistry. While specific computational studies on this compound are not extensively reported, the application of established theoretical methods to this system can provide significant insights into its photochemical behavior.

Key Computational Approaches:

Modern computational photochemistry employs a range of methods to map out the potential energy surfaces (PES) of the ground and excited electronic states. These methods are crucial for identifying reaction pathways, transition states, and intermediates. For a molecule like this compound, the following computational strategies would be particularly relevant:

Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method for calculating the excitation energies and properties of excited states of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. escholarship.org TD-DFT can be used to explore the excited-state PES, locate minima corresponding to excited-state intermediates, and identify conical intersections, which are crucial for understanding radiationless decay pathways back to the ground state. escholarship.org

Multireference Methods (e.g., CASSCF and CASPT2): For a more accurate description of the electronic structure, especially in regions of the PES where multiple electronic states are close in energy (like near conical intersections), multireference methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic wavefunctions, and its accuracy can be further improved by including dynamic electron correlation through second-order perturbation theory (CASPT2). rsc.org

Nonadiabatic Molecular Dynamics (NAMD): To simulate the real-time evolution of the molecule after photoexcitation, NAMD simulations are employed. These simulations can model the transitions between different electronic states and provide a detailed picture of the isomerization dynamics, including timescales and quantum yields of different photochemical processes.

Modeling Reaction Coordinates:

A theoretical investigation of the photochemical reaction coordinates of this compound would involve several key steps:

Ground State Geometry Optimization: The first step is to determine the most stable geometry of the molecule in its electronic ground state.

Excited State Calculations: Using methods like TD-DFT or CASPT2, the vertical excitation energies to the lowest-lying singlet and triplet excited states would be calculated. The nature of these excited states (e.g., π,π* or intramolecular charge transfer) would be analyzed.

Potential Energy Surface Exploration: The PES of the relevant excited states would be explored to locate energy minima (corresponding to transient intermediates) and transition states that connect these intermediates. This would reveal the most likely rearrangement pathways.

Locating Conical Intersections: A critical aspect would be the identification of conical intersections between the excited and ground state surfaces, as these funnels dictate the final photoproduct distribution.

Reaction Path Following: Once key points on the PES are identified, the minimum energy path connecting reactants, intermediates, and products can be traced to provide a detailed picture of the structural changes occurring during the photoreaction.

For the analogous isomerization of an isoxazole 2-oxide to a nitrile oxide, theoretical modeling could elucidate the energetic barrier for the ring-opening process and identify the key geometric changes along the reaction coordinate. For example, quantum chemical calculations using the global reaction route mapping (GRRM) technique have been used to investigate the isomerization of nitrile N-oxides to isocyanates, exhaustively searching for all possible reaction paths. researchgate.net A similar approach could be applied to the isoxazole 2-oxide to nitrile oxide isomerization to provide a comprehensive understanding of the reaction mechanism.

The following table summarizes the key theoretical methods and their applications in studying the photochemistry of this compound and related systems.

| Theoretical Method | Application | Expected Insights for this compound |

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited state energies and properties; Exploration of excited state potential energy surfaces. escholarship.org | Identification of the nature of the lowest excited states; Mapping of potential rearrangement pathways. |

| Complete Active Space Self-Consistent Field (CASSCF) | Qualitative description of multiconfigurational electronic wavefunctions. | Accurate description of electronic structure near conical intersections. |

| Second-Order Perturbation Theory (CASPT2) | Inclusion of dynamic electron correlation for higher accuracy. rsc.org | Quantitative prediction of energy barriers and reaction energies. |

| Nonadiabatic Molecular Dynamics (NAMD) | Simulation of the time-evolution of the molecule after photoexcitation. | Prediction of isomerization timescales and quantum yields. |

| Global Reaction Route Mapping (GRRM) | Exhaustive search for reaction pathways. researchgate.net | Comprehensive understanding of all possible isomerization and rearrangement mechanisms. |

By applying these theoretical tools, a detailed and predictive understanding of the photochemical reaction coordinates of this compound systems can be achieved, guiding future experimental investigations and the rational design of novel photochemical applications.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4-Methoxy-1-naphthonitrile. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms within a molecule.

Elucidation of Molecular Structure using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the protons on the naphthalene (B1677914) ring system and the methoxy (B1213986) group give rise to distinct signals. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as multiplets in the downfield region, while the methoxy protons present as a sharp singlet at a more upfield position. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum. The carbon atoms of the naphthalene ring and the methoxy group also have specific chemical shifts that aid in their assignment. rsc.orgrsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| ¹H | Multiplets in the aromatic region, singlet for OCH₃ | CDCl₃ |

| ¹³C | Signals corresponding to aromatic, nitrile, and methoxy carbons | CDCl₃ |

Note: Specific chemical shift values can vary slightly depending on the solvent and the specific NMR instrument used.

In Situ NMR for Monitoring Reaction Progress and Intermediate Formation

The synthesis of this compound can be effectively monitored in real-time using in situ NMR spectroscopy. researchgate.net This powerful technique allows researchers to follow the progress of a chemical reaction directly within the NMR tube, providing insights into reaction kinetics and the formation of transient intermediates. For instance, in the synthesis of nitriles from aldehydes, in situ NMR can track the disappearance of the aldehyde starting material and the appearance of the nitrile product. rsc.orggoogle.com This method is invaluable for optimizing reaction conditions, such as temperature and catalyst loading, to maximize yield and minimize reaction time. researchgate.net

Advanced NMR Techniques (e.g., ¹⁷O NMR) for Specific Site Analysis

For a more in-depth analysis of specific atomic sites, advanced NMR techniques can be employed. Oxygen-17 (¹⁷O) NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the oxygen environment in the methoxy group of this compound. researchgate.net The chemical shift of the ¹⁷O nucleus is highly sensitive to its local electronic structure, making it a valuable probe for studying intermolecular interactions and subtle electronic effects. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis (e.g., FTIR, ATR-IR)

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. kcvs.casavemyexams.com For this compound, the IR spectrum displays characteristic absorption bands corresponding to its key functional groups.

The most prominent feature in the IR spectrum is the sharp, strong absorption band associated with the nitrile (C≡N) stretching vibration, typically appearing in the range of 2200-2300 cm⁻¹. The presence of the aromatic naphthalene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The methoxy group (-OCH₃) gives rise to characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-O stretching vibration. libretexts.org Techniques like Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR are commonly used to obtain high-quality spectra of solid or liquid samples. preprints.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2300 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Methoxy C-H | Stretching | 2850 - 2950 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of this compound. ontosight.airesearchgate.netpreprints.orgsigmaaldrich.com HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₉NO). nih.gov

In addition to the molecular ion peak, the mass spectrum of this compound exhibits a characteristic fragmentation pattern that provides further structural information. libretexts.orgmsu.edu The fragmentation is influenced by the presence of the methoxy and nitrile functional groups. msu.edu Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Application of X-ray Diffraction (XRD) for Solid-State Structure Determination (relevant to related compounds)

Computational and Theoretical Chemistry Investigations of 4 Methoxy 1 Naphthonitrile

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic nature of 4-Methoxy-1-naphthonitrile. These studies provide a molecular-level picture of its structure, stability, and potential for chemical transformation.

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For this compound, DFT calculations, particularly at the B3LYP/6-31+G(d,p) level of theory, are employed to determine its most stable three-dimensional structure (geometry optimization) and to predict its electronic properties. preprints.orgmdpi.comrsc.org

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry is crucial, as it serves as the foundation for all other computational property predictions. preprints.org The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a balance between accuracy and computational cost for organic molecules. rsc.orgnottingham.ac.uk The 6-31+G(d,p) basis set is a Pople-style basis set that includes diffuse functions (+) to describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for molecules with heteroatoms and π-systems like this compound. preprints.orgrsc.org

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This table is illustrative of the type of data obtained from DFT calculations. Actual values would be derived from specific computational output.

| Parameter | Predicted Value (B3LYP/6-31+G(d,p)) |

| C-C (aromatic) bond length | ~1.39 - 1.42 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-O bond length | ~1.36 Å |

| O-CH₃ bond length | ~1.43 Å |

| Naphthyl ring planarity | Near-planar |

Computational chemistry enables the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

NMR Chemical Shifts: Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain chemical shifts that show a strong correlation with experimental data. d-nb.infobiorxiv.org The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, aiding in the structural elucidation and verification of the compound. d-nb.info

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated from the second derivatives of the energy with respect to atomic displacement. mdpi.com These calculations, following geometry optimization, yield a set of normal modes of vibration. preprints.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, providing a reliable assignment for the peaks observed in experimental FT-IR and Raman spectra. preprints.orgmdpi.com For example, characteristic frequencies such as the C≡N nitrile stretch, C-O-C ether stretches, and aromatic C-H bending modes can be precisely assigned. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table illustrates the type of data generated. Specific values are highly dependent on the computational method and solvent model used.

| Spectrum Type | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C≡N) | ~118 ppm |

| ¹³C NMR | Chemical Shift (C-OCH₃) | ~155 ppm |

| ¹H NMR | Chemical Shift (O-CH₃) | ~4.0 ppm |

| FT-IR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| FT-IR | Vibrational Frequency (C-O-C stretch) | ~1250 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule can reveal likely sites for electrophilic and nucleophilic attack, providing valuable insights into its reaction mechanisms. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group on the naphthalene (B1677914) scaffold significantly influence the energies and localizations of these orbitals.

Table 3: Frontier Molecular Orbital Properties (Illustrative) Note: Values are illustrative and would be obtained from specific DFT calculations.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.1 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 | Chemical stability and reactivity |

Thermochemical Analysis and Predictive Modeling

Thermochemical analysis provides data on the energetic properties of a compound, which is essential for process design and safety assessment. Predictive modeling, based on computational methods, complements experimental measurements.

The enthalpy of vaporization (ΔHvap) is a crucial thermochemical property. For low-volatility compounds like this compound, advanced techniques such as fast scanning calorimetry (FSC) are employed for experimental determination. researchgate.net In a study, the saturated vapor pressures of this compound were measured between 375 K and 480 K using FSC, from which the vaporization enthalpy was derived. researchgate.net

These experimental values are vital for validating predictive models. researchgate.net Computational approaches can also calculate vaporization enthalpies from the molecular structure. researchgate.netacs.org These methods often involve adjusting values calculated at the standard temperature of 298.15 K to the temperatures of the experimental measurements. researchgate.net Techniques like solution calorimetry can also be used to independently determine thermochemical data, and consistency between different methods like FSC and solution calorimetry confirms the validity of the results. preprints.orgmdpi.com

Table 4: Experimental Vaporization Enthalpy of this compound Note: Data extracted from a specific study. researchgate.net

| Method | Temperature Range (K) | Vaporization Enthalpy (kJ·mol⁻¹) |

| Fast Scanning Calorimetry (FSC) | 375 - 480 | Derived from vapor pressure dependence |

Quantum mechanical calculations combined with statistical thermodynamics are used to obtain ideal-gas thermodynamic properties such as heat capacity (Cp) and entropy (S). acs.org For a molecule like this compound, the process begins with a DFT calculation (e.g., at the B3LYP/6-31+G(d,p) level) to obtain the optimized geometry and the set of fundamental vibrational frequencies. preprints.orgmdpi.com

These vibrational frequencies, along with the molecule's translational and rotational characteristics, are then used in statistical thermodynamic equations to calculate the ideal-gas heat capacity and entropy as a function of temperature. preprints.orgacs.org The accuracy of these calculations can be high, with average deviations often less than 2.5% when compared to reliable experimental data for rigid molecules. acs.org These calculated ideal-gas values, when combined with experimental liquid-phase heat capacities, allow for the robust determination of vaporization enthalpies at standard temperature (298.15 K), demonstrating a powerful synergy between theoretical and experimental thermochemistry. preprints.orgmdpi.com

Thermodynamic Parameters of Phase Transitions and Intermolecular Interactions

The study of thermodynamic parameters, particularly those related to phase transitions, provides significant insight into the intermolecular forces governing a compound's physical state. For this compound, a key phase transition studied is vaporization, the transition from a liquid to a gas phase.

Research has focused on determining the vaporization enthalpies of this compound over a range of temperatures. researchgate.net Saturated vapor pressures were measured between 375 K and 480 K using fast scanning calorimetry, a technique suitable for low-volatility organic compounds. researchgate.net From these vapor pressure-temperature dependencies, the vaporization enthalpies were derived. researchgate.net

A central concept in these investigations is the relationship between the heat capacities of the liquid and ideal gas phases and the energy of intermolecular interactions. researchgate.net The difference between the liquid and gas heat capacities is considered to be primarily related to the intermolecular interactions within the liquid. The vaporization enthalpy at a standard temperature, such as 298.15 K, serves as a quantitative measure of this interaction energy. researchgate.net

Experimental data for the vaporization enthalpy of this compound have been determined and compared with predictive models. One predictive approach calculates the vaporization enthalpy at 298.15 K based on the molecular structure and then adjusts this value to the measurement temperature. This adjustment can be made using different schemes, including one that leverages a correlation between the difference in heat capacities (ideal gas vs. liquid) and the vaporization enthalpy at 298.15 K. researchgate.net

The experimental findings for this compound are presented below.

Table 1: Experimental Vaporization Enthalpies of this compound at Various Temperatures

| Temperature (K) | Vaporization Enthalpy (kJ·mol⁻¹) |

|---|---|

| 413.0 | 71.5 ± 2.0 |

| 427.0 | 70.4 ± 2.0 |

This table presents the experimentally determined vaporization enthalpies for this compound at specific temperatures as derived from vapor pressure measurements. researchgate.net

These experimental values are crucial for validating and refining predictive models. For instance, some widely applied estimation methods have shown significant disagreement with both experimental and predicted data for this compound, suggesting that such methods should be applied with caution. researchgate.net The consistency between experimentally derived thermodynamic data and robust theoretical models is essential for accurately describing the phase transition behavior and the underlying intermolecular interactions of the compound. researchgate.net

Structure Reactivity Relationships and Rational Design in 4 Methoxy 1 Naphthonitrile Chemistry

Systematic Studies on the Impact of Methoxy (B1213986) and Cyano Substituents on Chemical Behavior

The reactivity of the naphthalene (B1677914) core in 4-methoxy-1-naphthonitrile is significantly influenced by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyano group (-CN).

The methoxy group, located at the 4-position, is a strong electron-donating group due to the positive mesomeric effect (+M), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. allen.in This increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com Conversely, the cyano group at the 1-position is a powerful electron-withdrawing group, exhibiting both a negative inductive effect (-I) and a negative mesomeric effect (-M). allen.inrsc.org This is due to the high electronegativity of the nitrogen atom and the triple bond, which can accept electron density from the ring system. allen.incolby.edu The presence of electron-withdrawing groups generally decreases the ring's reactivity towards electrophiles but increases its susceptibility to nucleophilic attack. masterorganicchemistry.comorgosolver.com

The hydrolysis of aromatic nitriles is a key reaction, and the substituents play a critical role. Electron-donating groups generally facilitate acid-catalyzed hydrolysis by making the nitrile group more basic and easier to protonate, while electron-withdrawing groups accelerate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic. numberanalytics.com

Beyond electronic effects, steric hindrance can also play a significant role in the reactivity of this compound. dalalinstitute.comnumberanalytics.com While the methoxy and cyano groups are not exceptionally bulky, their presence can influence the approach of reagents to the naphthalene ring, potentially affecting reaction rates and the stereochemistry of products. numberanalytics.comnih.gov For example, in reactions involving the peri-position (the 8-position), the presence of the methoxy group at the 4-position can exert some steric influence.

A summary of the electronic effects of the methoxy and cyano groups is presented in the table below.

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Aromatic Ring |

| Methoxy (-OCH₃) | 4 | -I (weak) | +M (strong) | Activating (Electron-donating) |

| Cyano (-CN) | 1 | -I (strong) | -M (strong) | Deactivating (Electron-withdrawing) |

Development of Design Principles for Tunable Photochemical and Thermal Reactivity

The unique electronic structure of this compound, with its extended π-system and push-pull substituents, makes it a candidate for photochemical and thermal reactions. The principles for tuning this reactivity lie in controlling the excited state properties and the stability of reaction intermediates.

Photochemical Reactivity:

Photochemical reactions are initiated by the absorption of light, promoting the molecule to an excited state with altered reactivity. bohrium.com For aromatic nitriles like this compound, photochemical cycloadditions are a notable class of reactions. For instance, the photocycloaddition of naphthonitriles with alkenes can occur, leading to the formation of cyclobutane (B1203170) derivatives. cdnsciencepub.com The regioselectivity and efficiency of these reactions are highly dependent on the electronic nature of the substituents and the solvent polarity.

In the case of this compound, the electron-donating methoxy group can influence the nature of the excited state and the stability of any potential exciplex or radical ion intermediates that may form. The photochemical reaction of 1-naphthonitrile (B165113) with furan, for example, proceeds via a [4+4] cycloaddition, with evidence suggesting the involvement of an exciplex intermediate. researchgate.net The presence of a methoxy group could further stabilize such an intermediate, potentially altering the reaction pathway or efficiency.

Design principles for tunable photochemical reactivity would involve:

Modifying Substituents: Replacing the methoxy group with other electron-donating or withdrawing groups would alter the energy of the frontier molecular orbitals and the excited state, thereby influencing the wavelength of light required and the reaction outcome.

Solvent Effects: The polarity of the solvent can have a profound effect on photochemical reactions involving charge transfer intermediates. In non-polar solvents, cycloaddition may be favored, while in polar solvents, electron transfer processes leading to different products might dominate. cdnsciencepub.com

Nature of the Reactant: The electronic properties of the reacting partner (e.g., the alkene in a cycloaddition) are critical. Electron-rich alkenes may react more readily with the excited state of an aromatic nitrile.

Thermal Reactivity:

Information on the specific thermal reactivity of this compound is less documented. However, general principles for related compounds can be considered. The thermal stability and reactions of aromatic nitriles are often characterized by high temperatures. For instance, the thermolysis of certain nitro-aromatic compounds can lead to the formation of nitriles, indicating the relative stability of the nitrile group at high temperatures. cdnsciencepub.com

The design principles for tuning thermal reactivity would focus on:

Introduction of Reactive Sites: Incorporating other functional groups that are known to undergo thermal reactions, such as pericyclic reactions or rearrangements, could be a strategy.

Catalysis: The use of transition metal catalysts could enable transformations of the nitrile group or the aromatic ring at lower temperatures than would be possible through purely thermal activation. For example, the synthesis of naphthylborazatruxene from 1-naphthonitrile involves a thermal, uncatalyzed cyclotrimerization at high temperatures. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov For compounds like this compound, QSAR could be a powerful tool for predicting various properties and guiding the design of new derivatives with desired characteristics without the need for extensive experimental synthesis and testing.

While specific QSAR models for this compound are not widely published, studies on related substituted naphthalenes provide a framework for how such models could be developed. oup.comnih.govtandfonline.comnu.edu.kz These studies typically use a variety of molecular descriptors to quantify structural features.

Key Molecular Descriptors for QSAR Modeling of Naphthalene Derivatives:

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic distribution, polarizability, and ability to participate in electrostatic interactions. Crucial for modeling reactivity in polar reactions. nih.gov |

| Topological | Molecular connectivity indices (e.g., ¹χ, ³χ), Shape indices | Quantify the size, shape, and degree of branching in a molecule. Important for steric interactions. nih.gov |

| Thermodynamic | LogP (partition coefficient), Molar refractivity | Relate to the lipophilicity and bulk of the molecule, which are important for predicting bioavailability and transport properties. nih.gov |

| Quantum Chemical | Local ionization potential, Electron kinetic energy | Provide detailed information about the electronic surface and can be used to predict reactivity towards specific reagents. tandfonline.com |

A hypothetical QSAR study on a series of substituted 1-naphthonitriles, including the 4-methoxy derivative, could aim to predict a specific activity, such as antifungal activity or reactivity in a particular chemical transformation. The process would involve:

Synthesizing a library of related compounds with variations in substituents.

Measuring the desired activity or property for each compound.

Calculating a range of molecular descriptors for each structure.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Validating the model to ensure its predictive power.

Such a QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. For example, a QSAR study on naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P) and HOMO energy in describing their antimicrobial activity. nih.gov This suggests that for designing biologically active derivatives of this compound, these properties would be important to consider and tune.

Future Research Directions and Potential Interdisciplinary Applications

Design and Synthesis of Advanced Materials Based on 4-Methoxy-1-naphthonitrile Scaffolds

The aromatic and functionalized nature of this compound makes it an attractive building block for the design and synthesis of advanced materials with tailored properties. Future research in this area could focus on several key aspects:

Luminescent Materials: The naphthalene (B1677914) core is a known fluorophore. By incorporating this compound into larger conjugated systems or polymeric structures, novel materials with unique photophysical properties, such as aggregation-induced emission (AIE), could be developed for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. bohrium.com

Liquid Crystals: The rigid, rod-like structure of the naphthalene unit suggests that derivatives of this compound could exhibit liquid crystalline behavior. The synthesis of such derivatives could lead to new materials for display technologies and optical switching.

Functional Polymers: The nitrile group can be polymerized or incorporated into various polymer backbones to create functional materials. These polymers could possess enhanced thermal stability, specific optical properties, or be used as precursors for carbon-based materials with defined nanostructures.

Unconventional synthesis methods like combustion synthesis, soft chemical routes, and microwave-assisted synthesis could be employed to create these advanced materials, potentially leading to novel metastable phases with unique functionalities. springerprofessional.de

Development of Novel Catalytic Systems for Efficient Naphthonitrile Transformations

Efficiently transforming the nitrile group of this compound and other naphthonitrile derivatives is crucial for their utilization in synthesis. Future research will likely focus on developing novel catalytic systems that are not only efficient and selective but also align with the principles of green chemistry. researchgate.netchemanager-online.com

Key areas of exploration include:

Homogeneous and Heterogeneous Catalysis: The development of both homogeneous and heterogeneous catalysts for reactions such as hydrogenation, hydrolysis, and cycloaddition of naphthonitriles is a significant area of interest. jku.at For instance, amphiphilic resin-dispersed palladium nanoparticles have shown promise in the transfer hydrogenation of various functional groups in aqueous media. ims.ac.jp

Photocatalysis: Visible-light photocatalysis offers a sustainable approach to chemical transformations. ims.ac.jp Designing photocatalysts that can selectively activate the C-CN bond or other parts of the this compound molecule could open up new reaction pathways. ims.ac.jp

Metal-Free Catalysis: To avoid the use of expensive and potentially toxic heavy metals, the development of metal-free catalytic systems is a major goal. rsc.org Organocatalysts and phosphine-catalyzed reactions have shown promise for various transformations and could be adapted for naphthonitrile chemistry. rsc.org

The table below summarizes potential catalytic transformations for this compound and the types of catalysts that could be developed.

| Transformation | Product Type | Potential Catalyst Type |

| Hydrogenation | Primary Amines | Base Metal Catalysts (e.g., Nickel), Palladium Nanoparticles |

| Hydrolysis | Carboxylic Acids/Amides | Acid/Base Catalysis, Metal Catalysts |

| Cycloaddition | Heterocyclic Compounds | Cobalt Complexes, Organocatalysts |

| C-H Activation | Functionalized Naphthalenes | Transition Metal Complexes |

Strategies for Asymmetric Synthesis and Chiral Induction Utilizing this compound Derivatives

The creation of chiral molecules is of paramount importance in pharmaceutical and materials science. This compound and its derivatives can serve as substrates or key intermediates in asymmetric synthesis.

Future research directions in this area include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound derivatives is a key objective. frontiersin.org This includes the use of chiral transition metal complexes and organocatalysts to control the stereochemical outcome of reactions. rsc.orgunivpancasila.ac.id For example, chiral cobalt catalysts have been investigated for the asymmetric [2+2+2] cycloaddition of alkynes with nitriles. rsc.org

Chiral Auxiliaries: While not a catalytic approach, the temporary attachment of a chiral auxiliary to a this compound derivative can direct the stereochemistry of a subsequent reaction. york.ac.uk Research into new, easily attachable and removable chiral auxiliaries is ongoing.

Enzymatic Strategies: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. nih.gov Exploring the use of enzymes for the stereoselective reduction, oxidation, or hydrolysis of this compound derivatives could lead to efficient routes for producing enantiomerically pure compounds. nih.gov

Exploration of Bioactive Naphthonitrile Conjugates and Derivatives

Naphthalene derivatives have been identified as a promising class of compounds with a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.netijpsjournal.com The this compound scaffold can be used to generate novel bioactive conjugates and derivatives.

Future research in this domain will likely involve:

Synthesis of Hybrid Molecules: Conjugating the this compound moiety with other known pharmacophores, such as azoles, pyrimidines, or amino acids, could lead to hybrid molecules with enhanced or novel biological activities. mdpi.comresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure, for instance by altering the substituents on the naphthalene ring or transforming the nitrile group, will be crucial for understanding the structure-activity relationships and optimizing the biological efficacy of these compounds.

Antimicrobial and Antifungal Agents: Given the known antimicrobial properties of naphthalene derivatives, a significant research effort will be directed towards synthesizing and evaluating new this compound derivatives as potential antibacterial and antifungal agents. researchgate.netijpsjournal.com

The following table lists some classes of biologically active compounds that could be synthesized from this compound.

| Compound Class | Potential Biological Activity |

| Naphthylalanines | Tyrosine Hydroxylase Inhibition rsc.org |

| Naphtho[2,1-b]furan Derivatives | Antimicrobial researchgate.net |

| Naphthalene-Azole Conjugates | Antifungal (against Candida species) ijpsjournal.com |

| Naphthyloxymethyl-oxadiazole Derivatives | Antibacterial ijpsjournal.com |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 4-Methoxy-1-naphthonitrile with high purity, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via cyanation of 4-methoxy-1-naphthol using copper(I) cyanide or palladium-catalyzed cross-coupling reactions. Purification typically involves column chromatography with silica gel and elution using a hexane/ethyl acetate gradient. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity. Certified analytical standards (e.g., 100 µg/mL in methanol) should be used as reference materials for calibration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, with a singlet for the methoxy group (~δ 3.9 ppm).

- IR Spectroscopy : Strong absorption bands for the nitrile group (~2220 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 183.1 (calculated for C₁₂H₉NO). Cross-validate with high-resolution MS (HRMS) for accurate mass confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis.

- Storage : Store in sealed, light-resistant containers at 2–8°C in a dry, ventilated environment.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be systematically resolved?

- Methodological Answer : Apply the confidence rating framework from toxicological profiles (Table B-1, ):

- High-Confidence Studies : Prioritize peer-reviewed in vivo studies with controlled exposure routes (oral/inhalation) and clear dose-response relationships.

- Data Reconciliation : Use meta-analysis to compare endpoints (e.g., hepatic enzyme levels) across species (rats vs. humans). Address discrepancies via mechanistic in vitro assays (e.g., CYP450 inhibition assays) .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Aqueous Photolysis : Exclude the compound to UV light (λ = 254–365 nm) in simulated natural water (pH 5–9) and monitor degradation via LC-MS/MS.

- Soil Metabolism : Incubate with microbial consortia and quantify metabolites (e.g., 4-methoxy-1-naphthoic acid) over 30 days.

- Half-Life Calculation : Use first-order kinetics models under varying temperature and oxygen conditions .

Q. How should dose-response studies be structured to assess hepatic effects in mammalian models?

- Methodological Answer :

- Exposure Routes : Oral gavage (vehicle: corn oil) at 10–100 mg/kg/day for 28 days in Sprague-Dawley rats.

- Endpoints : Measure serum ALT/AST levels, liver weight-to-body weight ratios, and histopathological changes (e.g., necrosis, fatty infiltration).

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare dose groups and establish NOAEL/LOAEL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.